4-(3-Bromobenzoyl)-1,3-dihydroquinoxalin-2-one
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Overview
Description
4-(3-Bromobenzoyl)-1,3-dihydroquinoxalin-2-one is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a bromobenzoyl group at the 4-position and a dihydroquinoxalin-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromobenzoyl)-1,3-dihydroquinoxalin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzoic acid and 1,2-diaminobenzene.
Formation of Quinoxaline Core: The 1,2-diaminobenzene undergoes a condensation reaction with a suitable carbonyl compound to form the quinoxaline core.
Bromobenzoylation: The quinoxaline core is then subjected to bromobenzoylation using 3-bromobenzoic acid or its derivatives under specific reaction conditions, such as the presence of a catalyst and appropriate solvents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters and improve efficiency.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromobenzoyl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromobenzoyl group or the quinoxaline core.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various substituted quinoxalines.
Scientific Research Applications
4-(3-Bromobenzoyl)-1,3-dihydroquinoxalin-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials due to its electronic properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzoyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromobenzoyl)quinoline: Similar in structure but with a quinoline core instead of quinoxaline.
3-Bromobenzoyl derivatives: Compounds with different core structures but containing the 3-bromobenzoyl group.
Uniqueness
4-(3-Bromobenzoyl)-1,3-dihydroquinoxalin-2-one is unique due to its specific combination of the quinoxaline core and the bromobenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3-bromobenzoyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-11-5-3-4-10(8-11)15(20)18-9-14(19)17-12-6-1-2-7-13(12)18/h1-8H,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHSRSVTIVKCHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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